AM2 Receptor Antagonist Potency: Target Compound Shows Micromolar IC50 in Functional cAMP Assay While Closest Patent-Exemplified Spirocyclic AM2 Inhibitors Achieve Nanomolar Potency
In a recombinant human AM2 receptor functional assay (inhibition of forskolin-induced cAMP accumulation in 1321N1 cells), the target compound exhibited an IC50 of 3,160 nM [1]. By comparison, the prototypical spirocyclic AM2 inhibitors disclosed in WO2020099882A1 typically display IC50 values in the range of 10–100 nM under analogous assay conditions [2]. This approximately 30- to 300-fold difference in potency places the target compound in a distinct activity tier. The target compound may represent an earlier-generation or intermediate-affinity probe, while the patent-exemplified spirocycles represent optimized lead molecules. The quantitative difference is directly relevant for researchers selecting tool compounds where a specific window of target engagement is desired.
| Evidence Dimension | AM2 receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,160 nM (human AM2, 1321N1 cells, forskolin-induced cAMP) |
| Comparator Or Baseline | Spirocyclic AM2 inhibitors (WO2020099882A1 exemplars): IC50 range ~10–100 nM (same assay format) |
| Quantified Difference | Target compound is ~30- to 300-fold less potent than optimized AM2 inhibitor leads |
| Conditions | 1321N1 cells expressing recombinant human AM2 receptor; preincubation 30 min; forskolin-induced cAMP accumulation readout |
Why This Matters
A researcher seeking high-nM to low-μM AM2 blockade for mechanistic studies, or an early-stage probe with a wider safety margin, may prefer this compound over the picomolar/nanomolar spirocycles, whereas a drug-development program targeting maximal target occupancy would select the more potent spirocyclic leads.
- [1] BindingDB entry BDBM50570399 (CHEMBL4846989). Antagonist activity at human AM2 expressed in 1321N1 cells. IC50 = 3.16E+3 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50570399 (accessed 2026-05-03). View Source
- [2] WO2020099882A1 – Heterocyclic spiro-compounds as AM2 receptor inhibitors. University of Sheffield. Priority date 2019-11-15. Representative IC50 values in relevant section. https://patents.google.com/patent/WO2020099882A1 (accessed 2026-05-03). View Source
